3-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA
Description
3-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the 1,3,4-thiadiazole moiety in the compound contributes to its wide range of pharmacological activities .
Properties
IUPAC Name |
N-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)carbamoyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O2S2/c1-2-23-12-20-19-11(24-12)18-10(22)17-9(21)7-3-5-8(6-4-7)13(14,15)16/h3-6H,2H2,1H3,(H2,17,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRPQLUFYOQMOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)NC(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA involves several steps. One common method includes the reaction of ethyl isothiocyanate with hydrazine hydrate to form 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
3-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA undergoes various chemical reactions, including:
Scientific Research Applications
3-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to the disruption of cellular processes in cancer cells . Additionally, it can interact with bacterial cell membranes, causing cell lysis and death . The presence of the trifluoromethyl group enhances its binding affinity to target proteins, increasing its potency .
Comparison with Similar Compounds
3-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(TRIFLUOROMETHYL)BENZOYL]UREA can be compared with other 1,3,4-thiadiazole derivatives, such as:
5-(Methylsulfanyl)-1,3,4-thiadiazole-2-yl]-1-[4-(trifluoromethyl)benzoyl]urea: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
5-(Phenylsulfanyl)-1,3,4-thiadiazole-2-yl]-1-[4-(trifluoromethyl)benzoyl]urea: Contains a phenylsulfanyl group, which may alter its biological activity and potency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
